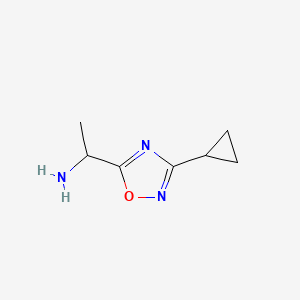

1-(3-Ciclopropil-1,2,4-oxadiazol-5-il)etanamina

Descripción general

Descripción

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pesticidas agrícolas

Los derivados de 1,2,4-oxadiazol, que incluyen "1-(3-Ciclopropil-1,2,4-oxadiazol-5-il)etanamina", se ha encontrado que presentan un amplio espectro de actividades biológicas agrícolas . Han mostrado actividad nematocida moderada contra Meloidogyne incognita y actividad antifúngica contra Rhizoctonia solani .

Agentes antibacterianos

Algunos derivados de 1,2,4-oxadiazol han mostrado fuertes efectos antibacterianos sobre Xanthomonas oryzae pv. oryzae (Xoo), con valores de EC50 superiores a bismertiazol (BMT) y cobre de tiodiazol (TDC) . También exhibieron una excelente capacidad antibacteriana contra Xanthomonas oryzae pv. oryzicola (Xoc) .

Agentes anticancerígenos

Los derivados de 1,3,4-oxadiazol han sido evaluados por sus propiedades anticancerígenas . La prueba MTT, que cuantifica las células vivas midiendo la actividad de las enzimas mitocondriales, se ha utilizado en esta evaluación .

Inhibidores de la acetilcolinesterasa

Se han sintetizado y evaluado derivados de 1,3,4-oxadiazol como inhibidores de la acetilcolinesterasa . Los inhibidores de la acetilcolinesterasa se utilizan en el tratamiento de la enfermedad de Alzheimer y otras demencias.

Materiales energéticos

Algunos derivados de 1,3,4-oxadiazol se han sintetizado como posibles materiales energéticos . Su baja sensibilidad mecánica y alto volumen de gas después de la detonación los convierten en candidatos prometedores para esta aplicación .

Síntesis química

Los derivados de 1,2,4-oxadiazol se utilizan en la síntesis de varios otros compuestos químicos . A menudo se utilizan como intermediarios en la producción de otros productos químicos.

Mecanismo De Acción

Target of Action

Oxadiazole derivatives have been shown to interact with various enzymes and pathways .

Mode of Action

It’s known that oxadiazole derivatives can act on several enzymes and pathways, inhibiting their function and leading to various biological effects .

Biochemical Pathways

These compounds have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Pharmacokinetics

The physicochemical properties of related oxadiazole derivatives suggest that they may have favorable pharmacokinetic profiles .

Result of Action

Oxadiazole derivatives have been reported to exhibit a range of biological activities, including anti-infective properties .

Actividad Biológica

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₁N₃O

- Molecular Weight : 153.18 g/mol

- CAS Number : 1251923-65-5

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine and its derivatives have been studied for their interactions with various biological targets. The oxadiazole moiety is known to enhance the lipophilicity and biological activity of compounds.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have shown potential as inhibitors of carbonic anhydrases (CAs), which are important in cancer metabolism and other physiological processes.

- Induction of Apoptosis : Some studies indicate that derivatives can induce apoptosis in cancer cell lines through the activation of p53 pathways and caspase cascades.

Anticancer Activity

Recent research has demonstrated that 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via p53 pathway |

| HeLa (Cervical Cancer) | 2.41 | Caspase activation |

| PANC-1 (Pancreatic Cancer) | Not specified | Potential CA inhibition |

These findings suggest that this compound may be effective in treating certain types of cancer by targeting specific cellular pathways.

Case Studies

- Study on Apoptosis Induction : A study involving MCF-7 cells showed that treatment with a derivative of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine resulted in increased expression levels of p53 and cleavage of caspase-3, indicating a mechanism for apoptosis induction .

- Inhibition of Carbonic Anhydrases : In vitro assays demonstrated that certain derivatives selectively inhibited hCA IX and hCA II at nanomolar concentrations, which is significant for therapeutic strategies in oncology .

Propiedades

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4(8)7-9-6(10-11-7)5-2-3-5/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYSUKNDXWQRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.